An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene
An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene
CAS Number: 1208-87-3
This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's chemical and physical properties, a validated synthesis protocol, its primary application in the synthesis of Fenticonazole Nitrate, and relevant safety information.
Chemical and Physical Properties
1-(Chloromethyl)-4-(phenylthio)benzene is a halogenated aromatic sulfide. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| CAS Number | 1208-87-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClS | [1][2] |
| Molecular Weight | 234.74 g/mol | [1][2] |
| Appearance | Yellow to brown liquid | [2] |
| Boiling Point | 372 °C | [2] |
| Density | 1.22 g/cm³ | [2] |
| Flash Point | 167 °C | [2] |
| XLogP3-AA | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene
The most common laboratory synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene involves the chlorination of p-(phenylthio)benzyl alcohol.
Experimental Protocol: Synthesis from p-(phenylthio)benzyl alcohol
This protocol is adapted from a method described in the chemical literature.[2]
Materials:
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p-(phenylthio)benzyl alcohol
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Pyridine
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Dichloromethane (DCM)
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Thionyl chloride (SOCl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
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Water
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Ice
Equipment:
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5000 mL three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
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To a 5000 mL reaction flask, add 518.0 g of p-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).
-
Stir the mixture to ensure homogeneity and then cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.
-
After the addition of thionyl chloride is complete, remove the ice bath and continue stirring the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).
-
Upon completion of the reaction, quench the mixture by washing it with water.
-
Neutralize the organic layer by washing it again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C using a rotary evaporator to remove the dichloromethane.
-
The resulting product is a brownish-red oil. The product can be solidified by freezing at approximately -10°C.
Expected Yield and Purity:
-
Yield: Approximately 97.7%
-
Purity (by HPLC): Approximately 99.66%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene.
Application in the Synthesis of Fenticonazole Nitrate
1-(Chloromethyl)-4-(phenylthio)benzene is a crucial intermediate in the synthesis of Fenticonazole nitrate, a broad-spectrum antifungal agent.[2] Fenticonazole is prepared by the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-bromoethanol, followed by etherification with 1-(chloromethyl)-4-(phenylthio)benzene in the presence of a base.
Reaction Scheme for Fenticonazole Synthesis
Caption: Synthesis of Fenticonazole Nitrate from key intermediates.
Signaling Pathway of Fenticonazole
As the primary application of 1-(Chloromethyl)-4-(phenylthio)benzene is in the synthesis of fenticonazole, understanding the mechanism of action of fenticonazole is crucial. Fenticonazole, like other imidazole antifungals, targets the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[4][5]
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The key enzyme in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Fenticonazole inhibits this enzyme, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[4][6] This disruption of the cell membrane's structure and function ultimately leads to fungal cell death.
Fenticonazole Signaling Pathway Diagram
Caption: Mechanism of action of Fenticonazole on the ergosterol biosynthesis pathway.
Spectral Data
Safety and Handling
1-(Chloromethyl)-4-(phenylthio)benzene is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator if ventilation is inadequate.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(Chloromethyl)-4-(phenylthio)benzene is a valuable chemical intermediate with a well-defined synthesis protocol. Its primary importance lies in its role as a precursor to the antifungal agent Fenticonazole. While detailed public spectral and toxicological data are limited, its synthetic utility is well-established. Researchers and drug development professionals should handle this compound with appropriate safety measures and can utilize the provided protocols and pathway information as a foundation for their work.
References
- 1. 1-(Chloromethyl)-4-(phenylthio)benzene | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(chloromethyl)-4-(phenylthio)benzene | 1208-87-3 [chemicalbook.com]
- 3. 1-(Chloromethyl)-4-(phenylthio)benzene | SIELC Technologies [sielc.com]
- 4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Fenticonazole Nitrate used for? [synapse.patsnap.com]
